8-Hydroxyquinoline-5-sulfonic acid dihydrate
Description
Chemical Identity and Structural Characterization of 8-Hydroxyquinoline-5-sulfonic Acid Dihydrate
Systematic Nomenclature and Registry Identifiers
The systematic nomenclature for this compound follows International Union of Pure and Applied Chemistry conventions, with the primary identifier being 5-quinolinesulfonic acid, 8-hydroxy-, dihydrate. The compound is assigned the Chemical Abstracts Service registry number 89614-03-9, which specifically corresponds to the dihydrate form of this quinoline derivative. Additional molecular database identifiers include the PubChem Compound Identifier 12300906, providing standardized access to comprehensive chemical information databases.
The compound is also documented under several synonymous designations, including this compound and the more systematic name 8-hydroxyquinoline-5-sulfonic acid, dihydrate. The International Chemical Identifier key SKJGYRFBAVRDEV-UHFFFAOYSA-N serves as a unique molecular fingerprint for database searches and chemical information retrieval. The Molecular Design Limited number MFCD00211348 provides additional cataloging within commercial chemical databases.
The simplified molecular-input line-entry system representation S(C1=CC=C(C2C1=CC=CN=2)O)(=O)(=O)O.O.O clearly delineates the molecular structure including the two water molecules of crystallization. This systematic approach to nomenclature ensures unambiguous identification of the specific hydrated form among the various hydration states of 8-hydroxyquinoline-5-sulfonic acid.
Molecular Formula and Weight Analysis
The molecular formula of this compound is definitively established as C9H11NO6S, incorporating the core quinoline structure with its hydroxyl and sulfonic acid substituents along with two molecules of crystallization water. This formula reflects the presence of nine carbon atoms forming the quinoline backbone, eleven hydrogen atoms distributed across the aromatic system and water molecules, one nitrogen atom within the quinoline ring, six oxygen atoms from the hydroxyl group, sulfonic acid moiety, and hydration waters, and one sulfur atom in the sulfonic acid functional group.
The molecular weight calculations yield a precise value of 261.25 g/mol for the dihydrate form. This molecular weight represents a significant increase compared to the anhydrous form, which exhibits a molecular weight of 225.221 g/mol with the formula C9H7NO4S. The monohydrate form demonstrates an intermediate molecular weight of 243.233 g/mol with the formula C9H9NO5S.
| Hydration State | Molecular Formula | Molecular Weight (g/mol) | CAS Registry Number |
|---|---|---|---|
| Anhydrous | C9H7NO4S | 225.221 | 84-88-8 |
| Monohydrate | C9H9NO5S | 243.233 | 283158-18-9 |
| Dihydrate | C9H11NO6S | 261.25 | 89614-03-9 |
The computed molecular properties of the dihydrate include an exact mass of 261.03070824 g/mol, indicating high precision in molecular weight determination. The compound exhibits four hydrogen bond donor sites and seven hydrogen bond acceptor sites, reflecting the extensive hydrogen bonding capability of the hydrated structure. The topological polar surface area is calculated as 97.9 Ų, indicating significant polarity and water solubility characteristics.
Crystallographic Structure Determination
X-ray Diffraction Studies
X-ray crystallographic investigations of 8-hydroxyquinoline-5-sulfonic acid derivatives have provided fundamental insights into the three-dimensional arrangement of atoms within the crystal lattice. Crystal structure analysis of related 8-hydroxyquinoline betaine monohydrate compounds has revealed detailed molecular geometries and intermolecular interactions through single-crystal X-ray diffraction techniques. These studies demonstrate the application of modern crystallographic methods to quinoline-based compounds with sulfonic acid functionalities.
The crystallographic investigation of 8-hydroxyquinoline compounds typically involves the collection of intensity data using standard X-ray diffraction equipment, followed by structure solution and refinement procedures. The resulting crystal structures provide precise atomic coordinates, bond lengths, bond angles, and thermal parameters that characterize the molecular geometry. For hydrated quinoline sulfonic acid compounds, particular attention is paid to the positioning and orientation of water molecules within the crystal lattice.
Structural parameters derived from X-ray diffraction studies include the quinoline ring system planarity, the orientation of the sulfonic acid group relative to the aromatic framework, and the spatial arrangement of hydroxyl substituents. The crystallographic data also reveal the extent of π-π stacking interactions between quinoline rings in adjacent molecules, which contribute significantly to crystal stability and packing efficiency.
The Cambridge Structural Database serves as a comprehensive repository for crystal structure information, with reference codes assigned to each unique crystal structure determination. These database entries provide standardized access to geometric parameters, experimental conditions, and refinement statistics for comparative analysis of related quinoline compounds.
Hydrogen Bonding Network in Hydrated Form
The hydrogen bonding network in this compound represents a complex three-dimensional arrangement that stabilizes the crystal structure through multiple intermolecular interactions. Crystallographic studies of related hydroxyquinoline hydrates demonstrate that water molecules participate in extensive hydrogen bonding networks that bridge adjacent organic molecules. In the specific case of 8-hydroxyquinoline betaine monohydrate, intermolecular hydrogen bonds of 2.782(3) Å have been observed between carboxylate groups and water molecules.
The dihydrate form of 8-hydroxyquinoline-5-sulfonic acid contains two distinct water molecules per organic molecule, each participating in multiple hydrogen bonding interactions. The hydroxyl group at the 8-position of the quinoline ring serves as both a hydrogen bond donor and acceptor, forming interactions with neighboring sulfonic acid groups and water molecules. The sulfonic acid functionality, with its three oxygen atoms, provides multiple sites for hydrogen bond acceptance from water molecules and other polar groups within the crystal lattice.
The water molecules in the dihydrate structure exhibit different coordination environments, with some water molecules bridging between sulfonic acid groups of adjacent molecules while others may interact with the quinoline nitrogen atom or hydroxyl oxygen. These hydrogen bonding patterns create a three-dimensional network that contributes to the thermal stability and solubility characteristics of the dihydrate form compared to less hydrated variants.
The geometric parameters of hydrogen bonds in quinoline sulfonic acid hydrates typically fall within the range of 2.5 to 3.0 Å for oxygen-oxygen distances, with hydrogen bond angles approaching linearity for the strongest interactions. The multiplicity of hydrogen bonding sites in the dihydrate structure results in a highly interconnected crystal lattice that exhibits distinct thermal and mechanical properties compared to the anhydrous and monohydrate forms.
Spectroscopic Characterization
Ultraviolet-Visible Absorption Profiles
The ultraviolet-visible absorption spectroscopy of 8-hydroxyquinoline-5-sulfonic acid provides distinctive electronic transition profiles that enable identification and quantitative analysis of the compound. The primary absorption maximum occurs at 243 nanometers, representing the characteristic π→π* transition of the quinoline chromophore system. This absorption band corresponds to electronic transitions within the aromatic quinoline framework, which is modified by the electron-withdrawing sulfonic acid substituent and the electron-donating hydroxyl group.
The electronic absorption spectrum of 8-hydroxyquinoline-5-sulfonic acid exhibits additional absorption features that reflect the influence of substituent groups on the quinoline electronic structure. The hydroxyl group at the 8-position introduces charge transfer character to the electronic transitions, while the sulfonic acid group at the 5-position provides additional electronic perturbation of the aromatic system. These substituent effects result in bathochromic shifts relative to unsubstituted quinoline and contribute to the distinctive color properties of the compound.
Spectroscopic investigations of 8-hydroxyquinoline-5-sulfonic acid in polymer matrices have demonstrated characteristic absorption wavelengths at 305 nanometers for the free ligand form. The formation of metal complexes with copper(II) and iron(III) ions results in significant spectral changes, with absorption maxima shifting to 368 nanometers and 356 nanometers, respectively. These metal-induced spectral shifts provide valuable analytical tools for monitoring complexation reactions and determining metal binding constants.
The molar absorptivity values for 8-hydroxyquinoline-5-sulfonic acid in aqueous solution depend on the specific electronic transition and the chemical environment. The intense absorption at 243 nanometers corresponds to a high molar absorptivity value typical of allowed π→π* transitions in aromatic heterocycles. Secondary absorption bands at longer wavelengths exhibit lower intensity and correspond to n→π* transitions involving the quinoline nitrogen atom and hydroxyl oxygen.
Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Assignments
Nuclear magnetic resonance spectroscopy provides detailed structural information for 8-hydroxyquinoline-5-sulfonic acid through characteristic chemical shift patterns and coupling constants. The proton nuclear magnetic resonance spectrum exhibits distinct resonances corresponding to the aromatic protons of the quinoline ring system, with chemical shifts influenced by the electronic effects of the hydroxyl and sulfonic acid substituents. The quinoline protons appear in the aromatic region between 7 and 9 parts per million, with the proton at the 2-position typically exhibiting the most downfield chemical shift due to the deshielding effect of the quinoline nitrogen atom.
The carbon-13 nuclear magnetic resonance spectrum of 8-hydroxyquinoline-5-sulfonic acid has been extensively characterized using 300 megahertz instrumentation in deuterium oxide solvent. The carbon resonances span a range from approximately 110 to 160 parts per million, reflecting the diverse electronic environments within the quinoline framework. The carbon atom bearing the sulfonic acid group exhibits a characteristic downfield shift due to the electron-withdrawing nature of the sulfonyl substituent.
Predicted carbon-13 chemical shift assignments for 8-hydroxyquinoline-5-sulfonic acid demonstrate the influence of substituent effects on the quinoline carbon framework. The carbon atoms adjacent to the hydroxyl group show characteristic shielding effects, while carbons near the sulfonic acid substituent exhibit deshielding patterns consistent with electron withdrawal. The quaternary carbon atoms within the quinoline ring system display chemical shifts that reflect their position relative to the nitrogen heteroatom and the degree of aromatic character.
The nuclear magnetic resonance spectral data provide definitive structural confirmation for 8-hydroxyquinoline-5-sulfonic acid and enable differentiation from isomeric quinoline sulfonic acid derivatives. Integration patterns in the proton spectrum confirm the expected number of aromatic protons, while carbon multiplicities determined through distortionless enhancement by polarization transfer experiments verify the substitution pattern around the quinoline ring system.
Infrared Vibrational Mode Analysis
Infrared spectroscopy of 8-hydroxyquinoline-5-sulfonic acid reveals characteristic vibrational modes that provide detailed information about functional group presence and molecular structure. The infrared spectrum exhibits distinctive absorption bands corresponding to the quinoline aromatic framework, the hydroxyl group, and the sulfonic acid functionality. Comprehensive vibrational analysis has been conducted using both infrared and Raman spectroscopic techniques, with additional surface-enhanced Raman scattering studies providing enhanced sensitivity for specific vibrational modes.
The infrared spectrum of 8-hydroxyquinoline-5-sulfonic acid contains characteristic absorption bands in several key regions. The hydroxyl group stretching vibration appears as a broad absorption band in the 3200-3600 wavenumber region, with the exact position dependent on the extent of hydrogen bonding in the solid state. The sulfonic acid group exhibits characteristic symmetric and antisymmetric stretching vibrations of the sulfur-oxygen bonds, typically appearing near 1150 and 1350 wavenumbers, respectively.
Aromatic carbon-carbon stretching vibrations of the quinoline ring system appear in the 1400-1650 wavenumber region, with multiple bands corresponding to the various carbon-carbon bond stretches within the bicyclic framework. The quinoline carbon-nitrogen stretching mode contributes to absorption bands in the 1500-1600 wavenumber range, while out-of-plane bending vibrations of aromatic protons produce characteristic fingerprint patterns below 1000 wavenumbers.
Density functional theory calculations have been employed to support experimental vibrational assignments and provide theoretical predictions of infrared intensities and Raman activities. These computational studies enable detailed mode assignments and facilitate understanding of the relationship between molecular structure and vibrational spectroscopic properties. The calculated vibrational frequencies show excellent agreement with experimental observations, confirming the reliability of theoretical approaches for predicting spectroscopic properties of quinoline sulfonic acid derivatives.
Properties
IUPAC Name |
8-hydroxyquinoline-5-sulfonic acid;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO4S.2H2O/c11-7-3-4-8(15(12,13)14)6-2-1-5-10-9(6)7;;/h1-5,11H,(H,12,13,14);2*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKJGYRFBAVRDEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)O)S(=O)(=O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00273979 | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89614-03-9 | |
| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-, dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00273979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Hydroxyquinoline-5-sulfonic acid dihydrate typically involves the sulfonation of 8-hydroxyquinoline. The process can be summarized as follows:
Starting Material: 8-hydroxyquinoline.
Sulfonation: The 8-hydroxyquinoline is treated with sulfuric acid or chlorosulfonic acid to introduce the sulfonic acid group at the 5th position.
Purification: The resulting product is purified through recrystallization, often from water, to obtain the dihydrate form.
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized for yield and purity, and the process may involve continuous flow reactors and automated purification systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
8-Hydroxyquinoline-5-sulfonic acid dihydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the quinoline ring.
Substitution: The sulfonic acid group can participate in substitution reactions, such as forming sulfonate esters.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alcohols, amines.
Major Products Formed
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced quinoline derivatives.
Substitution Products: Sulfonate esters and amides.
Scientific Research Applications
Biological Applications
1.1 Antimicrobial Activity
Research has demonstrated that 8-hydroxyquinoline derivatives exhibit significant antimicrobial properties. The compound has been shown to possess antibacterial and antifungal activities against various pathogens. For instance, derivatives of 8-hydroxyquinoline have been synthesized and tested against Gram-positive bacteria such as Staphylococcus aureus and Klebsiella pneumoniae, showing promising results with minimum inhibitory concentration (MIC) values indicating potent activity against these strains .
1.2 Anticancer Properties
The anticancer potential of 8-hydroxyquinoline-5-sulfonic acid dihydrate has been extensively studied. It acts as a metal-chelating agent, which can modulate cellular metal and redox homeostasis. This property is crucial for its activity against various cancer cell lines. Studies indicate that modifications to the quinoline scaffold can enhance its lipophilicity and biological activity, making it a candidate for further drug development .
1.3 Antiviral Activity
Recent studies have explored the antiviral properties of 8-hydroxyquinoline derivatives, particularly in the context of emerging viruses like SARS-CoV-2. The compound has shown potential in inhibiting viral replication through various mechanisms, including interference with viral entry and replication processes .
Chelating Properties
This compound is recognized for its ability to form stable complexes with metal ions such as copper and iron. This chelation capability is not only fundamental to its biological activity but also has practical applications in analytical chemistry:
- Metal Ion Detection : The compound can be used as a reagent for detecting metal ions through fluorescence spectroscopy. Studies have shown that complexes formed with certain metals exhibit strong fluorescence, which can be utilized for sensitive detection methods .
- Environmental Applications : Its chelating properties allow it to be used in environmental monitoring to assess metal contamination in water sources .
Material Science Applications
3.1 Polymer Chemistry
Incorporating 8-hydroxyquinoline-5-sulfonic acid into polymer matrices has been explored for developing materials with enhanced antibacterial and antifungal properties. For example, poly(vinyl alcohol) composites containing this compound have demonstrated improved performance against microbial growth, making them suitable for biomedical applications .
3.2 Photonic Applications
The fluorescence properties of 8-hydroxyquinoline derivatives make them suitable candidates for photonic applications, such as in the development of sensors and light-emitting devices. The stability and tunability of their optical properties through chemical modification are areas of active research .
Case Studies
Mechanism of Action
The mechanism of action of 8-Hydroxyquinoline-5-sulfonic acid dihydrate primarily involves its ability to chelate metal ions. The hydroxyl and sulfonic acid groups coordinate with metal ions, forming stable complexes. This chelation can disrupt metal-dependent biological processes, leading to antimicrobial and anticancer effects. The compound’s fluorescence properties also make it useful in analytical applications for detecting metal ions.
Comparison with Similar Compounds
Physicochemical Properties
- Molecular Weight: 243.24 g/mol (monohydrate form; dihydrate may vary slightly) .
- Solubility : Freely soluble in water, slightly soluble in organic solvents .
- Thermal Stability : Decomposes above 300°C .
Applications
The compound exhibits diverse applications:
- Biochemical : Acts as a chelating agent for Zn²⁺ in metalloenzymes, such as dihydropyrimidine amidohydrolase .
- Material Science: Functionalizes magnetic nanoparticles for volatile organic compound (VOC) adsorption (e.g., benzene, toluene) .
- Pharmaceuticals : Serves as a precursor for sulfonamide derivatives with anticancer and antibacterial activities .
Comparison with Similar Compounds
Structural Features
Key Observations :
Physicochemical Properties
Key Observations :
Key Observations :
Key Observations :
- Functionalization with sulfonic acid groups enhances VOC adsorption capacity due to polar interactions .
Biological Activity
8-Hydroxyquinoline-5-sulfonic acid dihydrate (HQS) is a derivative of 8-hydroxyquinoline, known for its diverse biological activities, including antibacterial, antifungal, and anticancer properties. This compound has garnered attention in medicinal chemistry due to its potential as a therapeutic agent and its applications in various biomedical fields.
Chemical Structure and Properties
8-Hydroxyquinoline-5-sulfonic acid has the molecular formula C₉H₇N₁O₄S and features a sulfonic acid group that enhances its solubility and reactivity. The presence of the hydroxyl group and nitrogen in the quinoline ring contributes to its biological activity by facilitating interactions with biological targets.
Antimicrobial Activity
Research indicates that HQS exhibits significant antimicrobial properties against various pathogens:
- Antibacterial Activity : Studies have shown that HQS is effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Pseudomonas aeruginosa. For instance, a study reported inhibition zones of 22 mm against Pseudomonas aeruginosa, demonstrating its potential as an antibacterial agent .
- Antifungal Activity : HQS also displays antifungal properties, particularly against Candida albicans. The incorporation of HQS into polymeric materials has been shown to enhance their antifungal activity, making them suitable for applications in wound dressings .
Antitumor Activity
HQS has been investigated for its cytotoxic effects on cancer cells. In vitro studies have demonstrated that HQS and its metal complexes exhibit significant cytotoxicity against human cervical cancer cells (HeLa). The cytotoxicity was notably enhanced when HQS was complexed with transition metals like Cu²⁺, suggesting a synergistic effect .
The biological activities of HQS can be attributed to several mechanisms:
- Metal Complexation : HQS can form complexes with metal ions, which may enhance its biological efficacy. For example, studies have shown that the Cu²⁺ complex of HQS exhibits improved cytotoxicity against cancer cells compared to the free compound .
- Inhibition of Key Enzymes : HQS derivatives have been reported to inhibit specific enzymes involved in bacterial cell division and tumor growth, contributing to their antibacterial and anticancer activities .
Study 1: Antibacterial Efficacy
A recent study evaluated the antibacterial activity of various HQS derivatives. The results indicated that certain derivatives exhibited higher inhibition rates against Staphylococcus aureus than standard antibiotics, with minimum inhibitory concentration (MIC) values as low as 1 × 10⁻⁶ mg/mL .
Study 2: Antitumor Potential
In vitro assays conducted on HeLa cells revealed that the cytotoxicity of HQS was significantly enhanced when combined with metal ions. The IC₅₀ values for the Cu²⁺ complex were substantially lower than those for uncomplexed HQS, indicating a potential therapeutic advantage in cancer treatment .
Comparative Analysis of Biological Activities
The following table summarizes the biological activities of this compound:
| Activity Type | Target Organisms/Cells | Efficacy | Remarks |
|---|---|---|---|
| Antibacterial | Staphylococcus aureus | Inhibition zones up to 25 mm | Effective against Gram-positive bacteria |
| Pseudomonas aeruginosa | Inhibition zones up to 22 mm | Strong activity compared to standard drugs | |
| Antifungal | Candida albicans | Significant growth inhibition | Enhanced when incorporated into polymer mats |
| Antitumor | HeLa cells | IC₅₀ values significantly reduced | Synergistic effects with metal complexes |
Q & A
Basic Research Questions
Q. What are the optimal spectroscopic methods for characterizing 8-hydroxyquinoline-5-sulfonic acid dihydrate purity?
- Methodological Answer : Use UV-Vis spectroscopy (λmax ~270–310 nm for quinoline derivatives) to confirm the sulfonic acid group's presence . Pair with FT-IR to detect hydroxyl (O-H stretch, ~3200 cm⁻¹) and sulfonic acid (S=O stretches, ~1150–1250 cm⁻¹) functional groups . For quantitative purity, employ HPLC with a C18 column and acidic mobile phase (e.g., 0.1% TFA in water/acetonitrile), calibrating against a certified reference standard .
Q. How can researchers mitigate hydration state variability in experimental reproducibility?
- Methodological Answer : Store the compound in a desiccator with silica gel or under nitrogen to prevent hydration/dehydration shifts . Confirm hydration state via thermogravimetric analysis (TGA) by heating to 150°C and measuring mass loss (theoretical dihydrate loss: ~14.8% H₂O) . Pre-dry samples at 80°C for 2 hours before moisture-sensitive reactions .
Q. What are standard applications of this compound in metal chelation studies?
- Methodological Answer : Use it as a chelating agent for transition metals (e.g., Fe³⁺, Cu²⁺) in spectrophotometric assays. Prepare a 1 mM solution in pH 5 buffer (acetate), and monitor complex formation via UV-Vis absorbance shifts (e.g., Fe³⁺ complexes show λmax ~470 nm) . For selectivity, compare binding constants (log K) with EDTA or other quinoline derivatives .
Advanced Research Questions
Q. How to resolve contradictions in reported aqueous solubility data for this compound?
- Methodological Answer : Apply the Crippen solubility prediction method (computing logP and hydrogen-bonding descriptors) to model intrinsic solubility . Validate experimentally via shake-flask method: saturate buffered solutions (pH 2–10) at 25°C, filter (0.22 µm), and quantify via UV-Vis. Account for hydration effects by comparing monohydrate vs. dihydrate forms . Discrepancies often arise from pH-dependent sulfonic acid dissociation (pKa1 ~1.5, pKa2 ~8.3) .
Q. What strategies optimize synthesis yield when derivatizing 8-hydroxyquinoline-5-sulfonic acid?
- Methodological Answer : For sulfonic acid group functionalization (e.g., esterification):
- Use SOCl₂ to convert –SO₃H to –SO₂Cl, then react with alcohols .
- Monitor reaction progress via ¹H NMR (disappearance of –SO₃H proton at δ 11–12 ppm) .
- Improve yield by controlling moisture (Schlenk line) and using catalysts like DMAP for nucleophilic substitutions .
Q. How to analyze conflicting metal-binding affinity data across pH ranges?
- Methodological Answer : Perform potentiometric titrations under inert atmosphere (Ar) to determine pH-dependent stability constants. Compare data with computational models (e.g., Density Functional Theory for ligand-metal orbital interactions) . Conflicting data may stem from zwitterionic form dominance at neutral pH (N-protonated vs. O-deprotonated states) .
Data Analysis and Experimental Design
Q. What statistical tools are recommended for validating heterocyclic sulfonic acid stability studies?
- Methodological Answer : Use multivariate analysis (PCA or PLS) to correlate degradation rates with environmental factors (pH, temperature). For accelerated stability testing, apply the Arrhenius equation to extrapolate shelf-life from high-temperature data . Validate with Kolmogorov-Smirnov tests to ensure normality in degradation datasets .
Q. How to design a study probing the compound’s role in heterogeneous catalysis?
- Methodological Answer : Immobilize the compound on mesoporous silica (e.g., SBA-15) via sulfonic acid coupling. Characterize loading via BET surface area and XPS. Test catalytic efficiency in acid-driven reactions (e.g., ester hydrolysis), comparing turnover frequency (TOF) with homogeneous systems . Control for leaching by ICP-MS analysis of post-reaction solutions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
